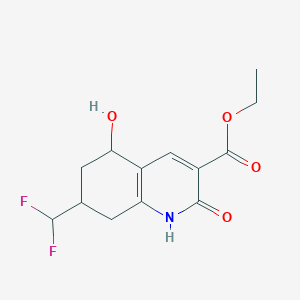
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and solvents. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s metabolic stability and binding affinity to receptors . The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share the difluoromethyl group and carboxylate ester functionality but differ in their core structures and substituents. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinoline derivatives. Its unique structural features, particularly the difluoromethyl and hydroxy groups, contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C13H15F2NO4, with a CAS number of 1218275-32-1. The presence of the difluoromethyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Hexahydroquinoline Core : Utilizing starting materials such as acetoacetic acid amide and dimedone.
- Introduction of Functional Groups : Through various reactions that allow for the incorporation of difluoromethyl and hydroxy groups.
- Purification : Optimizing each step for yield and purity is crucial for obtaining a biologically active compound.
Research indicates that compounds similar to ethyl 7-(difluoromethyl)-5-hydroxy may interact with various biological pathways. The carbonyl and carboxylate functional groups could participate in key interactions with enzymes or receptors in biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of related hexahydroquinoline derivatives against cancer cell lines. For instance, analogues lacking certain functional groups have shown inactivity against CCRF-CEM leukemia cells . This suggests that modifications to the structure can significantly impact biological activity.
Case Studies
Recent studies have highlighted the importance of structural modifications in determining the biological efficacy of hexahydroquinoline derivatives:
These findings emphasize that while ethyl 7-(difluoromethyl)-5-hydroxy has potential therapeutic applications, further research is necessary to elucidate its specific mechanisms and efficacy.
Properties
Molecular Formula |
C13H15F2NO4 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H15F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,10-11,17H,2-4H2,1H3,(H,16,18) |
InChI Key |
FDFJTVFBXFSXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2O)C(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















